IMPDH-IN-1

Antibacterial Drug Selectivity ESKAPEE

Researchers studying bacterial IMPDH as an antimicrobial target face confounding results from inhibitors like mycophenolic acid that cross-react with the human enzyme. IMPDH-IN-1 (compound 44) solves this-a noncompetitive inhibitor with submicromolar potency against P. aeruginosa, S. aureus, and E. coli IMPDH, yet no activity against human IMPDH. • Validated selectivity: no inhibition of human IMPDH, eliminating host-cell cytotoxicity artifacts in mammalian models. • Broad-spectrum benchmark: pre-validated ESKAPEE panel activity for screening campaigns. • Noncompetitive mechanism: enables GTP pool regulation studies under high substrate conditions. Supplied as ≥98% pure solid with CoA; ambient shipping.

Molecular Formula C14H10ClN5O2
Molecular Weight 315.71 g/mol
Cat. No. B530544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMPDH-IN-1
SynonymsIMPDH-IN-1;  IMPDH IN 1;  IMPDHIN1
Molecular FormulaC14H10ClN5O2
Molecular Weight315.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(=C(NC3=C2C(=O)NC(=O)N3)N)C#N)Cl
InChIInChI=1S/C14H10ClN5O2/c15-7-3-1-6(2-4-7)9-8(5-16)11(17)18-12-10(9)13(21)20-14(22)19-12/h1-4,9H,17H2,(H3,18,19,20,21,22)
InChIKeyOLLCDXXPFRINIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IMPDH-IN-1: A Next-Generation Bacterial IMPDH Inhibitor for ESKAPEE Pathogen Research


IMPDH-IN-1 (compound 44) is a novel heteroaryl-substituted analogue identified as a bacterial inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor [1]. It is designed to target the de novo guanine nucleotide biosynthesis pathway in ESKAPEE pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . Its characterization is based on a primary research publication detailing its synthesis, enzymatic evaluation, and mechanistic profiling [1].

The Procurement Risk: Why IMPDH-IN-1 Cannot Be Replaced by First-Generation IMPDH Inhibitors


Generic IMPDH inhibitors such as mycophenolic acid (MPA) and mizoribine exhibit clinically significant selectivity for the human enzyme or possess a narrow spectrum of bacterial activity, respectively [1]. This cross-reactivity or limited scope can confound mechanistic studies and limit therapeutic index in vivo. IMPDH-IN-1 was specifically engineered to address this gap, demonstrating a distinct selectivity profile and broad-spectrum activity against critical ESKAPEE pathogens, thereby mitigating the off-target and spectrum risks associated with earlier-generation compounds [2].

Quantitative Differentiation of IMPDH-IN-1: Selectivity, Spectrum, and Mechanism Data


Superior Selectivity for Bacterial vs. Human IMPDH Compared to Mycophenolic Acid

IMPDH-IN-1 and its structural analogues exhibit no detectable inhibitory activity against human IMPDH at concentrations where they potently inhibit bacterial IMPDH [1]. In stark contrast, the classic IMPDH inhibitor mycophenolic acid (MPA) preferentially inhibits human IMPDH type II >20-fold more potently than bacterial IMPDH (IC50 of 100 nM vs. 2.6 µM, respectively) [2]. This represents a fundamental inversion of selectivity, establishing IMPDH-IN-1 as a far more suitable tool for probing bacterial nucleotide metabolism without confounding human enzyme inhibition.

Antibacterial Drug Selectivity ESKAPEE

Broad-Spectrum ESKAPEE Activity Differentiates from Narrow-Spectrum Mizoribine

IMPDH-IN-1 potently inhibits IMPDH from three clinically relevant ESKAPEE pathogens: Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . This spectrum is notably broader than that of mizoribine, which, despite its high potency against Staphylococcus aureus IMPDH (IC50 of 12 nM), has not been widely characterized for robust activity across multiple Gram-negative ESKAPEE species in a single study [1]. The demonstrated activity of IMPDH-IN-1 against both Gram-positive and Gram-negative bacteria within a unified chemical series provides a more versatile platform for broad-spectrum antibiotic discovery.

Antibacterial Antimicrobial Resistance Broad-spectrum

Noncompetitive Inhibition Mechanism: A Structural Advantage Over Substrate-Competitive Inhibitors

Kinetic studies on the IMPDH-IN-1 series reveal that these molecules act as noncompetitive inhibitors with respect to the substrates IMP and NAD+ [1]. This mechanism is distinct from that of the competitive inhibitor mizoribine 5'-monophosphate and the uncompetitive inhibitor mycophenolic acid [2]. Noncompetitive inhibition allows IMPDH-IN-1 to bind regardless of substrate concentration, potentially overcoming resistance mechanisms that rely on elevated intracellular substrate pools or mutations affecting substrate binding.

Mechanism of Action Noncompetitive Inhibition Drug Design

Recommended Applications for IMPDH-IN-1 Based on Differentiated Evidence


Validating On-Target Activity in Mammalian Cell-Based Antibacterial Assays

Use IMPDH-IN-1 as a reference inhibitor to confirm that antibacterial phenotypes observed in mammalian cell culture models are directly attributable to bacterial IMPDH inhibition, not host IMPDH inhibition. Its demonstrated lack of activity against human IMPDH (Section 3, Evidence 1) ensures that any observed cytotoxicity is a true antibacterial effect, eliminating a key source of confounding data common with first-generation inhibitors like mycophenolic acid [1].

Developing Broad-Spectrum ESKAPEE Antibiotic Leads

Employ IMPDH-IN-1 as a positive control or structural template in screening campaigns targeting the ESKAPEE panel. Its pre-validated inhibitory activity against IMPDH from P. aeruginosa, S. aureus, and E. coli (Section 3, Evidence 2) provides a robust benchmark for evaluating novel compounds and facilitates the discovery of broad-spectrum agents, bypassing the narrow-spectrum limitations of earlier inhibitors like mizoribine [2].

Investigating Resistance Mechanisms to Noncompetitive Purine Biosynthesis Inhibitors

Leverage IMPDH-IN-1's unique noncompetitive mechanism (Section 3, Evidence 3) to study bacterial adaptive responses under conditions of high substrate availability. This application is ideal for researchers studying purine metabolism, GTP pool regulation, and the evolution of resistance to metabolic inhibitors, providing a mechanistic contrast to studies using competitive or uncompetitive IMPDH inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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